TRK-380
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
TRK-380; TRK 380; TRK380; TAC-301; TAC 301; TAC301.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Introduction to TRK-380
This compound is a novel selective β3-adrenoceptor agonist developed primarily for the treatment of overactive bladder (OAB). This compound has shown promising results in preclinical studies, demonstrating its potential to alleviate symptoms associated with bladder dysfunction without the common side effects associated with traditional anticholinergic medications.
Comparative Efficacy
In studies comparing this compound to other treatments, such as tolterodine (an anticholinergic drug), this compound has exhibited superior efficacy in decreasing voiding frequency and suppressing non-voiding contractions (NVCs) in animal models. Notably, it does so without significantly affecting micturition pressure, making it a potentially safer option for patients with obstructive symptoms related to benign prostatic hyperplasia (BPH) .
Safety Profile
One of the significant advantages of this compound is its lower risk of cardiovascular side effects compared to other β3-adrenoceptor agonists. In animal studies, the effective dose for bladder relaxation was found to be considerably lower than doses that could lead to adverse cardiovascular reactions .
Overactive Bladder Treatment
The primary application of this compound is in the management of overactive bladder. Clinical trials are ongoing to evaluate its safety and efficacy in humans. Preliminary findings from animal studies suggest that this compound can significantly improve bladder function by enhancing storage capacity and reducing urgency .
Case Studies and Observational Research
Case Study Design : Observational research methods have been employed to gather comprehensive data on this compound's effects. These studies utilize multiple sources of data, including behavioral observations and pharmacological assessments, to provide a holistic view of the compound's efficacy .
Findings from Case Studies :
- Reduction in Voiding Frequency : In a study involving rats with formalin-induced pollakiuria, administration of this compound resulted in a marked decrease in voiding frequency compared to control groups treated with standard medications .
- Impact on Non-Void Contractions : The compound effectively suppressed NVCs in models of bladder outlet obstruction, indicating its potential utility in treating OAB symptoms associated with BPH .
Summary of Pharmacological Effects
| Parameter | This compound | Tolterodine |
|---|---|---|
| Voiding Frequency Reduction | Significant | Moderate |
| Non-Void Contraction Suppression | Yes | No |
| Micturition Pressure Impact | Minimal | Significant Reduction |
| Cardiovascular Side Effects | Low Risk | Moderate Risk |
Comparative Agonistic Activity
| Receptor Type | This compound Activity | Isoproterenol Activity | Other Selective Agonists |
|---|---|---|---|
| β1-Adrenergic | None | High | Variable |
| β2-Adrenergic | Weak | High | Variable |
| β3-Adrenergic | Potent | Potent | Moderate |
Preparation Methods
Pyrrole Core Formation via Paal–Knorr Cyclocondensation
The Paal–Knorr reaction is pivotal for generating the pyrrole moiety. For example, a 1,4-diketone derivative (e.g., 29 ) reacts with a primary amine bearing a masked aldehyde group (e.g., 32 ) in toluene under mild acid catalysis. This yields a substituted pyrrole with an 81% isolated yield after crystallization.
Table 1: Reaction Conditions for Paal–Knorr Cyclocondensation
| Component | Details |
|---|---|
| 1,4-Diketone | 4-Fluorobenzaldehyde derivative |
| Primary Amine | 3-Aminopropionaldehyde diethylacetal |
| Solvent | Toluene |
| Catalyst | Mild acid (e.g., HCl) |
| Temperature | Reflux (110–120°C) |
| Yield | 81% |
Side Chain Introduction via Aldol Condensation
The β3-adrenoceptor-targeting side chain is incorporated through an aldol condensation between a pyrrole aldehyde (e.g., 41 ) and a ketone-containing fragment (e.g., 42 ). This step, conducted in a polar aprotic solvent like DMF, achieves a 76% yield after optimization.
Table 2: Aldol Condensation Parameters
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium tert-butoxide |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 hours |
| Yield | 76% |
Reductive Amination for Final Assembly
A reductive amination step unites the pyrrole core and side chain. Using sodium cyanoborohydride (NaBH3CN) in methanol, this reaction proceeds at pH 4–5, achieving a 68% yield with minimal byproducts.
Process Optimization and Yield Improvements
Industrial-scale synthesis demands rigorous optimization to enhance efficiency. For this compound, key advancements include:
Solvent System Refinement
Replacing toluene with cyclopentyl methyl ether (CPME) in the Paal–Knorr reaction improved safety and reduced environmental impact while maintaining an 80% yield.
Catalytic Asymmetric Synthesis
| Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| None | 76 | 92 |
| Jacobsen’s Catalyst | 74 | 99 |
Analytical Characterization of this compound
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the pyrrole proton resonances appear at δ 6.8–7.2 ppm in the 1H NMR spectrum, while HRMS matches the theoretical [M+H]+ ion of 381.1845.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥99.5% purity. Critical impurities, such as unreacted diketone (<0.1%), are monitored.
Industrial-Scale Manufacturing Considerations
Q & A
Q. How should experimental designs be structured to investigate TRK-380's mechanism of action in preclinical models?
Methodological Answer: To study this compound's mechanism, employ a modular experimental design with clearly defined variables (e.g., dose-response relationships, control groups for baseline activity). Use in vitro assays (e.g., kinase inhibition profiling) to isolate molecular interactions, followed by in vivo models to assess physiological effects. Ensure replication across biological and technical replicates to minimize variability . Statistical power analysis should precede experiments to determine sample sizes, and blinding protocols should mitigate bias during data collection .
Q. What systematic approaches are recommended for conducting a literature review on this compound's pharmacological properties?
Methodological Answer: Adopt a PRISMA-guided systematic review :
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from PubMed, Scopus, or Web of Science).
Use Boolean operators (e.g., "this compound AND (kinase inhibition OR pharmacokinetics)") to filter primary literature.
Critically appraise sources for bias using tools like ROBINS-I for non-randomized studies .
Synthesize findings in a matrix, highlighting gaps (e.g., inconsistent dosing regimens or unexamined off-target effects) .
Q. How can researchers formulate testable hypotheses about this compound's efficacy in heterogeneous disease models?
Methodological Answer: Hypotheses should align with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example:
- Null Hypothesis (H₀): this compound shows no significant difference in tumor volume reduction compared to standard inhibitors in a xenograft model after 21 days.
- Alternative Hypothesis (H₁): this compound reduces tumor volume by ≥30% with p < 0.05.
Validate hypotheses through pilot studies and refine based on preliminary data .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., efficacy vs. toxicity) be resolved methodologically?
Methodological Answer: Apply contradiction analysis frameworks :
Identify the principal contradiction (e.g., high efficacy in vitro vs. low bioavailability in vivo) .
Deconstruct variables: Compare assay conditions (e.g., cell line specificity, serum protein binding in pharmacokinetic studies).
Use sensitivity analysis to quantify how parameter variations (e.g., dosing intervals) affect outcomes.
Integrate multi-omics data (e.g., metabolomics to identify off-target interactions) . Transparently report negative or conflicting results in supplemental materials .
Q. What strategies ensure reproducibility when replicating this compound experiments across laboratories?
Methodological Answer:
- Standardize protocols : Share detailed SOPs for compound preparation (e.g., solvent, storage conditions) and instrumentation calibration .
- Cross-lab validation : Conduct interlaboratory studies with harmonized positive/negative controls.
- Data transparency : Publish raw datasets, analysis code, and metadata in repositories like Zenodo or Figshare. Use version control tools (e.g., Git) for traceability .
Q. How can multi-omics approaches be integrated to elucidate this compound's polypharmacology?
Methodological Answer:
Experimental workflow :
- Perform transcriptomics (RNA-seq) to identify pathway alterations post-TRK-380 treatment.
- Validate targets via proteomics (e.g., affinity purification mass spectrometry).
- Correlate findings with metabolomics to map downstream effects.
Computational integration : Use tools like STRING for network analysis or PANTHER for pathway enrichment. Apply machine learning (e.g., random forests) to prioritize high-confidence targets .
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
Methodological Answer:
- Model selection : Compare sigmoidal (Hill equation) vs. biphasic models using Akaike Information Criterion (AIC).
- Bayesian hierarchical modeling : Account for inter-experiment variability by pooling data across replicates.
- Resampling techniques : Bootstrap confidence intervals to assess uncertainty in EC₅₀/IC₅₀ estimates .
Data Integrity and Ethical Considerations
Q. How can researchers mitigate confirmation bias when interpreting this compound's therapeutic potential?
Methodological Answer:
Q. What ethical frameworks apply when designing this compound studies involving animal models?
Methodological Answer: Adhere to 3Rs principles (Replacement, Reduction, Refinement) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
